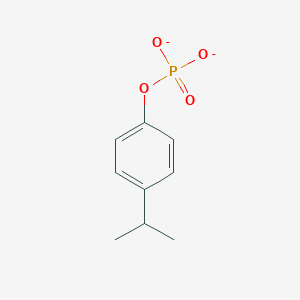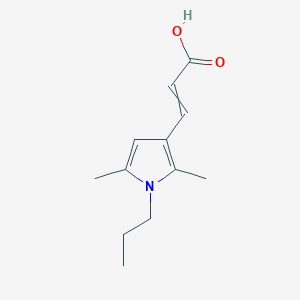
4-(Propan-2-yl)phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl phosphate typically involves the phosphorylation of 4-(Propan-2-yl)phenol. One common method is the reaction of 4-(Propan-2-yl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Hydrolysis: 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution: Various substituted phenyl phosphates, depending on the substituent introduced.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphates.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation and dephosphorylation.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-(Propan-2-yl)phenol and inorganic phosphate, which can participate in further biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-isopropylphenyl) phosphate: An ester of isopropyl alcohol and phenyl phosphate, used as a substrate for enzymes and as a reagent in organic synthesis.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): A related compound with multiple phenyl phosphate groups, used in various industrial applications.
Uniqueness
4-(Propan-2-yl)phenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H11O4P-2 |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
(4-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4P/c1-7(2)8-3-5-9(6-4-8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2 |
Clave InChI |
JMEROBIHUFJHHG-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)

![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
